molecular formula C10H14N2O B8405559 1-Allyloxy-2-methylamino-3-aminobenzene

1-Allyloxy-2-methylamino-3-aminobenzene

Cat. No.: B8405559
M. Wt: 178.23 g/mol
InChI Key: FXSWAERVWKGOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyloxy-2-methylamino-3-aminobenzene (C₁₀H₁₄N₂O) is a substituted benzene derivative featuring an allyloxy group at position 1, a methylamino group at position 2, and an amino group at position 2. Its molecular weight is 178.23 g/mol.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-N-methyl-3-prop-2-enoxybenzene-1,2-diamine

InChI

InChI=1S/C10H14N2O/c1-3-7-13-9-6-4-5-8(11)10(9)12-2/h3-6,12H,1,7,11H2,2H3

InChI Key

FXSWAERVWKGOQM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1OCC=C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis and Reactivity

The table below compares key properties of 1-Allyloxy-2-methylamino-3-aminobenzene with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Key Applications
This compound C₁₀H₁₄N₂O 178.23 Allyloxy, methylamino, amino Polar solvents (e.g., DMSO, ethanol) Potential ligand, pharmaceutical intermediate
2-(Allyloxy)phenol C₉H₁₀O₂ 150.18 Allyloxy, phenol Moderate (organic/aqueous mixtures) Polymerization, organic synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Benzamide, hydroxy, methyl Polar aprotic solvents (e.g., DMF) Metal-catalyzed C–H functionalization
Allyl (3-methylbutoxy)acetate C₁₀H₁₆O₃ 184.23 Allyl, ester Organic solvents (e.g., hexane) Industrial ester applications
Key Observations:

Reactivity: The allyloxy group in this compound and 2-(Allyloxy)phenol enables participation in radical or electrophilic reactions. However, the additional amino groups in the former enhance nucleophilic reactivity, making it more suitable for condensation or coordination chemistry compared to phenol derivatives .

Solubility: The presence of two amino groups in this compound increases solubility in polar solvents relative to esters like Allyl (3-methylbutoxy)acetate, which favors nonpolar environments .

Synthetic Routes: While and detail heterocycle synthesis using PPA and benzene, this compound could hypothetically be synthesized via nucleophilic substitution of a halogenated benzene precursor with allyl alcohol and methylamine, followed by selective amination .

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